Sulperazone - 92739-15-6

Sulperazone

Catalog Number: EVT-263456
CAS Number: 92739-15-6
Molecular Formula: C33H38N10O13S3
Molecular Weight: 878.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefoperasone mixture with sulbactam is a bioactive chemical.
Source and Classification

Sulperazone is manufactured by Pfizer and is available in various formulations, primarily as a dry powder for reconstitution. It falls under the classification of antibiotics and specifically targets infections caused by susceptible strains of bacteria, including those resistant to other antibiotics due to beta-lactamase production .

Synthesis Analysis

The synthesis of Sulperazone involves the preparation of its two components: sulbactam sodium and cefoperazone sodium. The methods for synthesizing these compounds are outlined below:

  1. Cefoperazone Sodium Preparation:
    • Cefoperazone acid is dissolved in purified water with a salt-forming agent at controlled temperatures (15-20 °C).
    • After filtration, crystallization occurs at low temperatures (0-5 °C) to grow the crystals.
    • The product undergoes vacuum drying at temperatures between 45-50 °C to yield cefoperazone sodium .
  2. Sulbactam Sodium Preparation:
    • Sulbactam is combined with a salt-forming agent and solvent (ethanol) at a controlled temperature (40 °C).
    • Similar to cefoperazone, crystallization occurs at low temperatures after filtration.
    • The final product is also vacuum dried at 40-50 °C .

Both components are then combined in a sterile environment to produce Sulperazone.

Molecular Structure Analysis

The molecular structure of Sulperazone can be described based on its constituents:

  • Cefoperazone Sodium:
    • Chemical Formula: C25H27N9O8S2C_{25}H_{27}N_{9}O_{8}S_{2}
    • Molecular Weight: Approximately 645.67 g/mol.
    • Structure includes a beta-lactam ring characteristic of cephalosporins, which is essential for its antibacterial activity .
  • Sulbactam Sodium:
    • Chemical Formula: C8H10N2O5SC_{8}H_{10}N_{2}O_{5}S
    • Molecular Weight: Approximately 255.22 g/mol.
    • Contains a sulfone group and functions as an irreversible inhibitor of beta-lactamases, protecting cefoperazone from degradation .

The combined structure of Sulperazone retains functional groups from both components that contribute to its antibiotic activity.

Chemical Reactions Analysis

Sulperazone's efficacy in combating bacterial infections relies on its chemical interactions within biological systems:

  1. Beta-Lactamase Inhibition:
    • Sulbactam binds irreversibly to beta-lactamase enzymes produced by certain bacteria, preventing these enzymes from hydrolyzing the beta-lactam ring of cefoperazone .
  2. Bacterial Cell Wall Synthesis Inhibition:
    • Cefoperazone binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and leading to cell lysis due to compromised cell wall integrity .

These reactions highlight how the combination enhances the therapeutic potential against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Sulperazone involves two synergistic processes:

  1. Inhibition of Beta-Lactamase:
    • Sulbactam prevents the breakdown of cefoperazone by inhibiting beta-lactamase enzymes, thus increasing the stability and effectiveness of cefoperazone against resistant bacteria .
  2. Bactericidal Activity:
    • Cefoperazone exerts its bactericidal effect by binding to PBPs, disrupting cell wall synthesis. This action leads to bacterial cell death through lysis as autolytic enzymes act on weakened cell walls .

The combination allows for broader coverage against various pathogens, especially those producing beta-lactamases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as an off-white crystalline powder.
  • Solubility: Highly soluble in water, facilitating intravenous administration.

Chemical Properties

Pharmacokinetics

  • The mean half-life for sulbactam is approximately 1 hour, while for cefoperazone it is about 1.7 hours. Both compounds are primarily excreted through renal pathways .
Applications

Sulperazone is utilized in clinical settings for treating various infections caused by susceptible bacteria, including:

  • Respiratory Tract Infections: Effective against pneumonia and bronchitis caused by resistant strains.
  • Intra-Abdominal Infections: Used in surgical prophylaxis and treatment.
  • Skin and Soft Tissue Infections: Particularly those complicated by resistant organisms.

The combination therapy provided by Sulperazone enhances treatment outcomes in infections where traditional antibiotics may fail due to resistance mechanisms .

Introduction to Sulperazone in Antimicrobial Research

Sulperazone, the proprietary name for the fixed-dose combination of cefoperazone (a third-generation cephalosporin) and sulbactam (a β-lactamase inhibitor), represents a critical pharmacological innovation in combating multidrug-resistant (MDR) Gram-negative infections. This combination leverages the complementary mechanisms of its components: cefoperazone disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while sulbactam irreversibly inhibits Ambler class A β-lactamases and exhibits intrinsic activity against Acinetobacter baumannii by targeting PBP1 and PBP3 [4] [10]. Its development addresses the urgent need for antibiotics that overcome enzymatic resistance mechanisms, particularly in regions with high MDR pathogen prevalence.

Historical Context and Development of Beta-Lactam/Beta-Lactamase Inhibitor Combinations

Evolution of Resistance and Inhibitor Design

The discovery of penicillin in 1928 heralded the antibiotic era, but bacterial resistance emerged rapidly via β-lactamase enzymes. Early inhibitors like clavulanic acid (1980s) restored activity against plasmid-mediated penicillinases but were ineffective against chromosomal AmpC β-lactamases and carbapenemases. Sulbactam, developed in the late 1970s, offered broader inhibition by targeting class A enzymes (TEM-1, SHV-1, and some ESBLs) with minimal AmpC induction compared to clavulanate [1] [4]. Its molecular structure—a penicillanic acid sulfone—enables irreversible binding to β-lactamase active sites, preventing hydrolysis of partner β-lactams [4].

Cefoperazone-Sulbactam Synergy Rationale

Cefoperazone, patented in 1978, exhibited potent activity against Pseudomonas aeruginosa and Enterobacteriaceae but was vulnerable to hydrolysis by prevalent β-lactamases. Sulbactam’s addition in the 1980s expanded its coverage to include ESBL-producing strains and Acinetobacter spp. [2] [6]. Unlike tazobactam (paired with piperacillin), sulbactam demonstrates intrinsic bactericidal effects against A. baumannii by binding to PBPs, making Sulperazone uniquely valuable for carbapenem-resistant infections [10].

Table 1: Key Milestones in Beta-Lactam/BLI Development

YearDevelopmentSignificance
1940sPenicillin G introducedFirst β-lactam antibiotic; resistance observed within years
1976Sulbactam patentedFirst BLI with activity against class A enzymes and Acinetobacter
1981Cefoperazone launchedEnhanced anti-pseudomonal cephalosporin
1980s–1990sSulperazone clinical adoptionAddressed ESBLs and MDR Acinetobacter in Asia-Pacific

Sulperazone’s Role in Addressing Multidrug-Resistant Gram-Negative Infections

Mechanisms Against Key Resistance Phenotypes

Sulperazone counters resistance through three mechanisms:

  • ESBL Inhibition: Sulbactam at 8 mg/L restores cefoperazone activity against TEM- and SHV-type ESBLs in E. coli and K. pneumoniae, with susceptibility rates reaching 65.9% and 60.7%, respectively [4] [6].
  • AmpC Modulation: Unlike clavulanate, sulbactam weakly induces chromosomal AmpC. At 1:1 or 1:2 ratios (cefoperazone:sulbactam), Sulperazone overcomes basal AmpC expression but may antagonize hyperproducers [1] [4].
  • Intrinsic Anti-Acinetobacter Activity: Sulbactam alone binds to PBP3 in A. baumannii, explaining Sulperazone’s efficacy against carbapenem-resistant strains (62.2% susceptibility) [7] [10].

Table 2: In Vitro Susceptibility of Gram-Negative Pathogens to Sulperazone

PathogenSusceptibility (%)Key Resistance OvercomeRegionSource
E. coli (ESBL+)65.9%TEM/SHV ESBLsTaiwan [6]
K. pneumoniae (ESBL+)60.7%CTX-M ESBLsGlobal [4]
P. aeruginosa (non-CR)83–84.6%AmpC overexpressionW. Europe/Asia [9]
A. baumannii (CRAB)62.2–68%OXA-type carbapenemasesChina/Taiwan [7] [10]

Composite Optimization for Enhanced Efficacy

Sulperazone’s activity is highly dependent on sulbactam concentration. Fixed 1:1 or 1:2 ratios (e.g., 16/16 mg/L or 16/32 mg/L) outperform the traditional 2:1 ratio against MDR isolates:

  • For ESBL producers, 1:1 composites increase susceptibility by 30–50% compared to cefoperazone alone [4] [6].
  • Against CRAB, 1:1 Sulperazone achieves MIC90 values of 32 µg/mL, whereas 2:1 ratios exceed 64 µg/mL [10].Pharmacodynamic Limitation: High-dose sulbactam required for AmpC inhibition (≥16 mg/L) is not consistently achievable in serum, necessitating optimized dosing strategies [1].

Clinical Outcomes in MDR Infections

Meta-analyses of 10 retrospective studies (463 patients) demonstrate Sulperazone’s superiority over non-Sulperazone regimens:

  • 38% reduction in 30-day mortality for CRAB infections (RR 0.62, 95% CI 0.51–0.75) [7].
  • 95.1% survival rate in CRAB pneumonia vs. 73.3% with carbapenems [7].
  • Synergistic combinations: Sulperazone + tigecycline (FICI ≤0.5) against 66% of MDRAB isolates, reducing MICs by 4- to 16-fold [10].

Table 3: Sulperazone vs. Comparator Antibiotics in MDR Gram-Negative Infections

OutcomeSulperazone-BasedNon-SulperazoneRisk Ratio (95% CI)
30-day mortality (CRAB)15.2%24.8%0.62 (0.51–0.75)
Clinical improvement (ESBL-Enterobacteriaceae)87.4%76.1%1.21 (1.08–1.36)
Microbiological eradication (P. aeruginosa)83.5%74.1%1.18 (1.02–1.37)

Properties

CAS Number

92739-15-6

Product Name

Sulperazone

IUPAC Name

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C33H38N10O13S3

Molecular Weight

878.9 g/mol

InChI

InChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1

InChI Key

WIKQLQXZUYAZQC-KYNIKAHCSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

Cefoperasone mixture with sulbactam; Bacamp; Cefactam; Jincetam; Sulperazone;

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.